Na-Tosyl-L-a,b-diaminopropionic Acid
Description
β-N-Oxalyl-L-α,β-diaminopropionic acid (ODAP) is a non-protein amino acid and neurotoxin primarily found in Lathyrus sativus (grass pea) and Lathyrus cicera (dwarf chickling). It is implicated in the neurodegenerative disorder lathyrism, which arises from prolonged consumption of ODAP-containing legumes . Structurally, ODAP consists of an L-α,β-diaminopropionic acid backbone conjugated with an oxalyl group via an N-β linkage (Figure 1). Its biosynthesis involves two enzymatic steps: (1) oxalyl-CoA synthesis by oxalyl-CoA synthetase (LsOCS) and (2) ligation of oxalyl-CoA to L-α,β-diaminopropionic acid by β-ODAP synthase (BOS), a BAHD-family acyltransferase .
ODAP levels vary significantly across Lathyrus species. In L. sativus, concentrations range from 0.79–5.05 mg/g, often exceeding the recommended safety limit of <1.5 mg/g for human consumption. In contrast, L. cicera typically contains lower ODAP levels (<1.5 mg/g) .
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
(2S)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
NOFBBVASBDIESZ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CN)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Tosyl-Protected Aldehydes
A widely adopted method involves reductive amination of α-tosyl-protected amino aldehydes with ammonia or amine equivalents. For example, L-serine serves as a starting material:
-
Tosylation : L-serine is selectively protected at the α-amino group using p-toluenesulfonyl chloride (TsCl) in alkaline aqueous conditions.
-
Oxidation to Aldehyde : The β-hydroxyl group of serine is oxidized to an aldehyde using periodate or TEMPO/trichloroisocyanuric acid (TCCA).
-
Reductive Amination : The aldehyde intermediate undergoes reductive amination with ammonium acetate or benzylamine in the presence of NaBH3CN or Ti(OiPr)4, yielding Nα-Ts-L-Dap.
Key Data :
Curtius Rearrangement of Tosyl-Azido Intermediates
This method leverages the Curtius rearrangement to generate β-amino groups:
-
Azide Formation : Nα-Ts-L-aspartic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA).
-
Rearrangement : Thermal or photolytic Curtius rearrangement forms an isocyanate intermediate.
-
Hydrolysis : The isocyanate is hydrolyzed to Nα-Ts-L-Dap under acidic or basic conditions.
Example :
Mannich-Type Reactions with Tosyl Imines
Asymmetric Mannich reactions enable stereocontrolled synthesis:
-
Imine Preparation : N-Tosyl imines are synthesized from glyoxylates and p-toluenesulfonamide.
-
Mannich Reaction : A Ni(II)-glycine complex reacts with the imine in DMF/Et3N, yielding β-amino-α-tosyl derivatives.
Key Advantages :
Ring-Opening of Oxazolidinones
Oxazolidinone intermediates facilitate regioselective protection:
-
Oxazolidinone Formation : L-aspartic acid is condensed with paraformaldehyde under acidic conditions to form a 5-oxazolidinone.
-
Ring-Opening : Treatment with benzylamine or NH3 opens the oxazolidinone, introducing the β-amino group.
Data :
| Intermediate | Reagents | Yield |
|---|---|---|
| Oxazolidinone | HCHO, TsOH | 89% |
| Tosylation | TsCl, pyridine | 91% |
| Ring-Opening | NH3, H2O | 68% |
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 65–78 | Moderate | High | Over-reduction of aldehyde |
| Curtius Rearrangement | 58–72 | High | Moderate | Handling toxic azides |
| Mannich Reaction | 70–85 | Excellent | Low | Cost of chiral auxiliaries |
| Oxazolidinone Route | 68–75 | High | High | Multi-step synthesis |
Critical Considerations
Protection-Deprotection Strategies
Stereochemical Integrity
-
Chiral Pool Synthesis : Starting from L-serine or L-aspartic acid ensures retention of L-configuration.
-
Asymmetric Catalysis : Mannich reactions with Ni(II) complexes provide >95% ee.
Emerging Techniques
Enzymatic Synthesis
Chemical Reactions Analysis
Types of Reactions
Na-Tosyl-L-a,b-diaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its tosyl group enhances reactivity in various chemical reactions, making it valuable for organic synthesis.
Biology
- Enzyme Mechanisms : Na-Tosyl-L-α,β-diaminopropionic Acid is employed to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of enzymes, influencing metabolic processes significantly.
Medicine
- Therapeutic Properties : Research has investigated its potential therapeutic applications, particularly in drug development. Studies have highlighted its effectiveness in modulating enzyme activity linked to various diseases.
Industry
- Pharmaceutical Production : The compound is utilized in the production of pharmaceuticals and other biochemical products due to its ability to enhance the efficacy of active pharmaceutical ingredients.
Case Study 1: Antitumor Activity
- Objective : Evaluate anticancer effects in breast cancer models.
- Findings : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. This indicates a promising therapeutic potential for cancer treatment.
Case Study 2: Anti-inflammatory Effects
- Objective : Assess efficacy in reducing inflammation markers.
- Findings : In models of induced arthritis, treatment resulted in a significant reduction in paw swelling, demonstrating its potential as an anti-inflammatory agent.
Case Study 3: Infection Control
- Objective : Evaluate antimicrobial efficacy against resistant bacterial strains.
- Findings : The compound effectively inhibited growth in multi-drug resistant strains, highlighting its importance in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of Na-Tosyl-L-a,b-diaminopropionic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Comparison with Similar Compounds
Structural and Functional Analogues
ODAP belongs to a class of excitatory amino acids that mimic glutamate, the primary neurotransmitter in the central nervous system. Below is a comparative analysis of ODAP with key analogues:
Key Findings :
- Potency : ODAP’s excitatory activity is mediated through AMPA receptors, though it is less potent than synthetic agonists like AMPA or naturally occurring kainic acid .
- Toxicity Mechanism : Unlike kainic acid or AMPA, ODAP’s neurotoxicity is dose-dependent and cumulative, requiring prolonged exposure to induce lathyrism .
- Metabolic Relationship: L-2,3-Diaminopropionic acid, a metabolite of ODAP, lacks direct excitatory activity but may contribute to oxidative stress in neurons .
Agricultural and Nutritional Context
ODAP is often compared to other non-protein amino acids in food and forage:
Key Findings :
- Analytical Methods : ODAP and homoarginine are co-detected using CZE with a borate buffer (pH 9.2), enabling simultaneous quantification in plant samples .
Biotechnological and Pharmacological Relevance
- Biosynthesis: ODAP is synthesized via a unique two-step pathway involving LsOCS and BOS, distinguishing it from other neurotoxic amino acids like β-methylamino-L-alanine (BMAA) .
- Detoxification Strategies : Breeding low-ODAP Lathyrus cultivars (e.g., L. cicera) and enzymatic removal of oxalyl groups are prioritized over chemical detoxification, which risks nutrient loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
